Bicyclo[3.2.0]heptan-2-one, 5-methyl-
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Overview
Description
Bicyclo[320]heptan-2-one, 5-methyl- is a bicyclic ketone with a unique structure that includes a seven-membered ring fused with a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.0]heptan-2-one, 5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by oxidation to introduce the ketone functionality. The reaction conditions often require specific catalysts and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of Bicyclo[3.2.0]heptan-2-one, 5-methyl- may involve large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.0]heptan-2-one, 5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Properties
CAS No. |
50459-35-3 |
---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
5-methylbicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C8H12O/c1-8-4-2-6(8)7(9)3-5-8/h6H,2-5H2,1H3 |
InChI Key |
CENJLQWZLXMSIR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC1C(=O)CC2 |
Origin of Product |
United States |
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